N-(2,4-dimethylphenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(2,4-Dimethylphenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic small molecule featuring a benzofuro[3,2-d]pyrimidinone core, a thioacetamide linker, and a 2,4-dimethylphenyl substituent. The 3-isopropoxypropyl group at position 3 of the heterocycle introduces steric bulk and ether functionality, which may influence solubility and receptor interactions.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-16(2)32-13-7-12-29-25(31)24-23(19-8-5-6-9-21(19)33-24)28-26(29)34-15-22(30)27-20-11-10-17(3)14-18(20)4/h5-6,8-11,14,16H,7,12-13,15H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKYYGRFOAHTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and pharmacological effects.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzofuro-pyrimidine core linked to a thioacetamide moiety. Its molecular formula is with a molecular weight of 463.5 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Benzofuro-Pyrimidine Core : The initial step involves the condensation of appropriate precursors to form the benzofuro-pyrimidine structure.
- Thioacetylation : The introduction of the thioacetamide group is achieved through a reaction with thioacetic acid.
- Final Purification : The product is purified using column chromatography to obtain the desired compound in high purity.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that related compounds possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
Antifungal Activity
Similar derivatives have also been evaluated for antifungal activity against species like Candida albicans. Results indicate that some derivatives exhibit comparable or superior efficacy compared to standard antifungal agents.
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in metabolic pathways critical for microbial survival.
- Disruption of Membrane Integrity : By interacting with microbial membranes, these compounds can induce permeability changes leading to cell death.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of thiazolidinone derivatives related to our compound. The results indicated that certain structural modifications enhanced antibacterial potency significantly compared to baseline compounds .
- Pharmacokinetic Studies : Another investigation focused on the pharmacokinetics of similar compounds demonstrated favorable absorption and distribution characteristics in vivo, suggesting potential for therapeutic application .
Comparison with Similar Compounds
a) Alkyl/Ether Chains at Position 3
b) Aryl Substituents on Acetamide
- Target Compound : 2,4-Dimethylphenyl group balances steric hindrance and electron-donating effects.
- : 3-(Trifluoromethyl)phenyl substituent introduces strong electron-withdrawing properties, enhancing metabolic resistance but possibly reducing solubility .
- : 4-Isopropylphenyl group offers moderate hydrophobicity, favoring membrane permeability .
Physicochemical Properties
Key Differentiators and Implications
Ether vs. Alkyl Chains : The 3-isopropoxypropyl group in the target compound may improve aqueous solubility over purely alkyl-substituted analogs (e.g., ), critical for oral bioavailability .
Metabolic Stability : The 2,4-dimethylphenyl group likely reduces oxidative metabolism compared to halogenated aryl groups (e.g., 3-trifluoromethylphenyl in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
